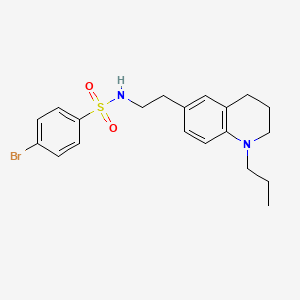

4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN2O2S/c1-2-13-23-14-3-4-17-15-16(5-10-20(17)23)11-12-22-26(24,25)19-8-6-18(21)7-9-19/h5-10,15,22H,2-4,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGHMDDSGPZPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

Sulfonamide Formation: The final step involves the reaction of the brominated quinoline derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The quinoline and sulfonamide groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, expanding its utility in organic synthesis.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, 4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is studied for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it versatile for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The quinoline moiety can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their stability and function.

Comparison with Similar Compounds

Key Differences :

- In contrast, the tetrahydroquinoline group in the target compound provides a bulky, lipophilic moiety that may improve membrane permeability or protein binding .

- Steric Hindrance: The 1-propyl-tetrahydroquinoline group imposes significant steric bulk compared to the planar nitrophenyl groups, likely altering binding kinetics or metabolic stability.

Heterocyclic Derivatives

lists compounds with distinct heterocyclic systems, such as:

- 5-Bromo-N-[2-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-2-oxoethyl]-2-thiophenesulfonamide (CAS: 912761-80-9): Features a thiophene ring and a dihydropyridine group.

- 1,2,3,4-Tetrahydro-2-methyl-N-[2-(4-morpholinyl)ethyl]-1-oxo-3-(2-thienyl)-4-isoquinolinecarboxamide (CAS: 687572-57-2): Contains a morpholine ring and thienyl substituent.

Comparison :

- Heterocycle Diversity: The target compound’s tetrahydroquinoline moiety contrasts with morpholine (electron-rich oxygen heterocycle) and thiophene (sulfur-containing aromatic system). These differences influence solubility, hydrogen-bonding capacity, and target selectivity.

- Linker Flexibility : The ethyl chain in the target compound may offer greater conformational flexibility compared to rigid oxoethyl or carboxamide linkers in derivatives .

Biological Activity

4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a benzenesulfonamide group attached to a tetrahydroquinoline moiety. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H24BrN2O2S |

| Molecular Weight | 426.37 g/mol |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on related benzenesulfonamide compounds demonstrated that they possess effective antimicrobial activity against various bacterial strains. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus . While specific data on the compound is limited, its structural similarity suggests potential efficacy in this area.

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamide compounds have been documented extensively. For example, a class of sulfonamides was shown to inhibit carrageenan-induced paw edema in rats by over 90% at certain dosages . Given the structural characteristics of this compound, it is plausible that it may exhibit similar anti-inflammatory effects.

The mechanism by which sulfonamides exert their biological effects often involves the inhibition of specific enzymes or pathways. The benzenesulfonamide moiety can interact with various biological targets including:

- Enzymatic Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis.

- Receptor Modulation : The tetrahydroquinoline structure can interact with neurotransmitter receptors or ion channels, potentially modulating their activity.

Synthesis and Evaluation

Several studies have focused on synthesizing derivatives of sulfonamides for enhanced biological activity. For instance:

- Synthesis of Novel Derivatives : Researchers synthesized new benzenesulfonamides with carboxamide functionalities that demonstrated significant anti-inflammatory and antimicrobial activities .

- Comparative Studies : A comparative analysis of various sulfonamides indicated that modifications to the benzene ring can significantly alter biological activity. Compounds with additional functional groups showed enhanced potency against specific microbial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, and how can reaction yields be improved?

- Methodology : Multi-step synthesis typically involves:

- Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones.

- Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions.

- Bromination at the para position of the benzene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions .

- Yield Optimization : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling, and monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Key Techniques :

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for aromatic proton environments (δ 7.0–8.0 ppm for bromobenzene) and sulfonamide NH signals (δ 8.5–9.5 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm<sup>−1</sup> and ~1150 cm<sup>−1</sup>) and NH bending (~1550 cm<sup>−1</sup>) .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C20H24BrN2O2S) and fragmentation patterns of the tetrahydroquinoline moiety .

Q. How can computational modeling predict the compound’s conformational stability and interaction with biological targets?

- Approach :

- Use Gaussian or Schrödinger Suite for DFT calculations to optimize geometry and assess electronic properties (e.g., HOMO-LUMO gaps).

- Molecular docking (AutoDock Vina) evaluates binding affinities to enzymes like carbonic anhydrase or kinases, leveraging the sulfonamide’s known inhibitory role .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in enzyme inhibition data between in vitro and cellular assays for this compound?

- Analysis :

- In vitro vs. cellular permeability : Measure logP to assess membrane permeability; use LC-MS to quantify intracellular concentrations.

- Off-target effects : Perform kinome-wide profiling or proteomics to identify non-specific interactions .

- Validation : Cross-reference with structural analogs (e.g., ’s chloro-substituted derivative) to isolate substituent-specific effects .

Q. How does the propyl group on the tetrahydroquinoline core influence structure-activity relationships (SAR) compared to ethyl or benzyl substituents?

- SAR Strategy :

- Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, butyl) and compare IC50 values in enzyme assays.

- Crystallography : Use SHELXL ( ) to resolve 3D structures and identify steric or electronic effects of substituents on target binding .

- Findings : Propyl groups may enhance hydrophobic interactions in enzyme pockets, as seen in related sulfonamides () .

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

- Challenges :

- Twinned crystals : Common due to flexible alkyl chains; optimize crystallization conditions using PEG-based precipitants.

- Low resolution : Collect high-intensity X-ray data (synchrotron sources) and refine with SHELXL’s TWIN/BASF commands .

- Validation : Cross-validate with spectroscopic data () to confirm molecular conformation .

Q. How can researchers reconcile contradictory data on the compound’s solubility and bioavailability in different solvent systems?

- Methodology :

- Solubility assays : Use shake-flask method with buffers (pH 1.2–7.4) and co-solvents (DMSO/PBS mixtures).

- Bioavailability prediction : Apply in silico tools like SwissADME to model absorption and compare with experimental Caco-2 permeability data .

- Limitations : Discrepancies may arise from aggregation in aqueous media; use dynamic light scattering (DLS) to detect particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.